Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-

Lipophilicity LogP Positional isomerism

Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS 88653-54-7) is a chiral, bridgehead-substituted norbornane derivative bearing a ketone at position 3 and a nitrile at position 1 on the camphor-derived bicyclo[2.2.1]heptane scaffold. Its molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol and an exact mass of 177.115364 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 88653-54-7
Cat. No. B12111950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-
CAS88653-54-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(CC2=O)C#N)C)C
InChIInChI=1S/C11H15NO/c1-9(2)10(3)4-5-11(9,7-12)6-8(10)13/h4-6H2,1-3H3
InChIKeySEBZADWFIXJMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS 88653-54-7): Structural and Physicochemical Baseline for Procurement Evaluation


Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS 88653-54-7) is a chiral, bridgehead-substituted norbornane derivative bearing a ketone at position 3 and a nitrile at position 1 on the camphor-derived bicyclo[2.2.1]heptane scaffold [1]. Its molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol and an exact mass of 177.115364 g/mol [2]. The compound possesses two hydrogen-bond acceptor sites (the ketone oxygen and the nitrile nitrogen) and zero hydrogen-bond donor sites, with a predicted polar surface area (PSA) of 40.86 Ų and a predicted LogP of approximately 2.15–2.30 . It is listed in the Wiley KnowItAll Mass Spectral Library and has a recorded FTIR spectrum available through SpectraBase [2]. Commercial availability is primarily through specialty chemical suppliers for laboratory-scale research use .

Why In-Class Norbornane Carbonitriles Cannot Substitute for Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS 88653-54-7)


The bridgehead nitrile position in CAS 88653-54-7 is non-interchangeable with the more common 2-carbonitrile isomer (CAS 6812-06-2) due to fundamental differences in steric environment, electronic properties, and hydrogen-bonding geometry . While both compounds share the C₁₁H₁₅NO formula and the 4,7,7-trimethyl-3-oxo substitution pattern, the relocation of the nitrile from the bridgehead (position 1) to the bridge (position 2) alters the dipole moment orientation, the LogP (2.30 vs. 2.15), and the spatial accessibility of the nitrile for downstream transformations . Procuring the 2-carbonitrile isomer under the assumption of functional equivalence risks introducing a compound with a measurably different LogP (ΔLogP ≈ 0.15), altered PSA orientation, and divergent reactivity in nucleophilic additions or cycloadditions where bridgehead vs. bridge geometry governs facial selectivity . The following quantitative evidence section substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS 88653-54-7) vs. Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 1-Carbonitrile (CAS 88653-54-7) vs. 2-Carbonitrile Positional Isomer (CAS 6812-06-2)

The bridgehead 1-carbonitrile (CAS 88653-54-7) exhibits a higher predicted LogP (2.30) compared with the bridge 2-carbonitrile positional isomer CAS 6812-06-2 (LogP 2.15), representing a ΔLogP of approximately +0.15 . This difference arises from the distinct spatial orientation of the nitrile dipole relative to the ketone and the trimethyl groups. A LogP difference of 0.15 is sufficient to produce measurable divergence in reversed-phase chromatographic retention times and in predicted membrane permeability, particularly relevant when the compound is used as a synthetic intermediate where purification by preparative HPLC or flash chromatography is required .

Lipophilicity LogP Positional isomerism Chromatographic retention ADME prediction

Structural Scaffold Differentiation: Bridgehead vs. Bridge Nitrile Substitution and Impact on Steric Accessibility

CAS 88653-54-7 features a nitrile group at the bridgehead position (C1) of the bicyclo[2.2.1]heptane framework, whereas the commercially more common nitrile isomers (e.g., CAS 6812-06-2 and CAS 2234-26-6) bear the nitrile at the bridge C2 position . The bridgehead environment imposes greater steric shielding around the nitrile carbon, with three neighboring bridgehead C–C bonds (C1–C2, C1–C6, C1–C7) vs. two for bridge substitution. This geometric difference directly modulates the rate of nucleophilic additions to the nitrile; bridgehead nitriles are known to react more slowly with Grignard reagents and organolithiums compared to less hindered bridge nitriles, enabling chemoselective transformations when both nitrile and ketone functionalities are present on the same scaffold [1].

Steric hindrance Bridgehead substitution Nucleophilic addition Chiral scaffold Camphor derivative

Spectroscopic Identity Verification: FTIR Differentiation from Demethylated Analog (CAS Not Assigned; (-)-(1S)-7,7-Dimethyl-2-oxo-1-norbornanecarbonitrile)

CAS 88653-54-7 has a documented FTIR spectrum in the Wiley SpectraBase database (Compound ID: 8vVJyrRw0UL), providing a reference fingerprint for identity verification [1]. In contrast, the closely related demethylated analog, (-)-(1S)-7,7-dimethyl-2-oxo-1-norbornanecarbonitrile (C₁₀H₁₃NO, MW 163.22), has its own distinct mass spectrum (SpectraBase Compound ID: 6FO7zYmPnyz) [2]. The presence of the additional methyl group at C4 in CAS 88653-54-7 (C₁₁H₁₅NO vs. C₁₀H₁₃NO) results in a molecular weight difference of +14.02 Da and is expected to produce distinguishable C–H stretching and bending patterns in the FTIR fingerprint region (1300–1500 cm⁻¹). The availability of reference spectra for both compounds enables unambiguous identity confirmation upon receipt, preventing costly misidentification errors.

FTIR spectroscopy Quality control Identity confirmation Carbonyl stretching Nitrile stretching

Functional Group Orthogonality: Nitrile vs. Carboxylic Acid at the Bridgehead—Implications for Synthetic Strategy

The bridgehead nitrile in CAS 88653-54-7 provides a functional group handle orthogonal to that of the widely used chiral auxiliary (-)-camphanic acid (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) and its derivatives . While the carboxylic acid/ester at the bridgehead of camphanic acid serves primarily as a chiral acylating agent or resolving agent, the nitrile in CAS 88653-54-7 can undergo hydrolysis to the corresponding amide or carboxylic acid, reduction to the aminomethyl derivative, or participate in [3+2] cycloaddition reactions (e.g., nitrile oxide chemistry) without competing ester reactivity [1]. This functional group orthogonality means that CAS 88653-54-7 can be deployed in synthetic sequences where camphanic acid's carboxylic acid would be incompatible—for example, in the presence of base-sensitive or nucleophile-sensitive substrates [1].

Functional group interconversion Chemoselectivity Chiral auxiliary Carboxylic acid vs. nitrile Camphanic acid analog

Recommended Application Scenarios for Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS 88653-54-7) Based on Quantitative Evidence


Asymmetric Synthesis Requiring a Base-Stable, Camphor-Derived Chiral Building Block with a Non-Ester Bridgehead Functional Handle

When reaction conditions involve strong bases (e.g., LDA, Grignard reagents, organolithiums) that would hydrolyze or attack ester/acid chloride groups, CAS 88653-54-7 provides a bridgehead nitrile that remains inert under these conditions . This enables sequential transformations where the ketone at C3 or the nitrile at C1 can be chemoselectively manipulated—for instance, ketone reduction with NaBH₄ followed by nitrile hydrolysis to the carboxylic acid—without protecting group strategies. The higher LogP (2.30) compared to the 2-carbonitrile isomer (LogP 2.15) also facilitates organic-phase extraction during workup .

Quality Control and Identity Verification of Incoming Nitrile Intermediates Using SpectraBase-Referenced FTIR

CAS 88653-54-7 has a documented FTIR spectrum in the Wiley SpectraBase library (Compound ID: 8vVJyrRw0UL), which can be used as a reference standard for identity confirmation upon receipt . This is particularly valuable when procuring from multiple suppliers or when the compound has been stored for extended periods. The FTIR spectrum is distinguishable from that of the demethylated analog (C₁₀H₁₃NO, SpectraBase ID: 6FO7zYmPnyz, ΔMW = +14 Da) and the 2-carbonitrile isomer (ΔLogP = 0.15), enabling rapid, non-destructive verification that the correct positional isomer and methylation pattern has been supplied .

Synthesis of 1-Norbornanecarboxylic Acid Derivatives via Nitrile Hydrolysis for Chiral Pool Applications

CAS 88653-54-7 can serve as a direct precursor to 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid and its amide derivatives through controlled nitrile hydrolysis . This route offers an alternative to camphanic acid-based approaches, with the advantage that the nitrile can be hydrolyzed under either acidic or basic conditions to yield the carboxylic acid or trapped at the amide stage, providing access to three distinct functional group states (nitrile, amide, carboxylic acid) from a single procurement . The bridgehead nitrile's steric shielding may also confer kinetic selectivity in partial hydrolysis, favoring amide formation over full hydrolysis to the acid under controlled conditions—a feature not available with the more exposed 2-carbonitrile isomer .

Quote Request

Request a Quote for Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.